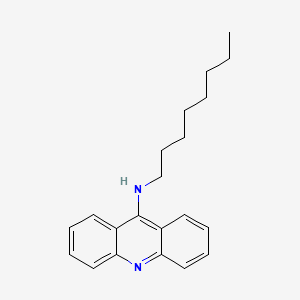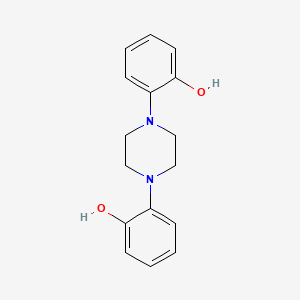![molecular formula C28H18O2 B14322984 10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol CAS No. 110072-63-4](/img/structure/B14322984.png)
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol is a complex organic compound derived from phenanthrene, a tricyclic aromatic hydrocarbon This compound is characterized by the presence of two phenanthrene units connected through an ether linkage at the 9th position of each phenanthrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol typically involves the following steps:
Starting Materials: Phenanthrene and phenanthren-9-ol.
Reaction: The phenanthrene is first converted to phenanthren-9-yl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Ether Formation: The phenanthren-9-yl chloride is then reacted with phenanthren-9-ol in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage, resulting in this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form phenanthrenequinone derivatives.
Reduction: Reduction reactions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) in carbon tetrachloride (CCl₄) for bromination.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene alcohols.
Substitution: Nitro-phenanthrene and bromo-phenanthrene derivatives.
Applications De Recherche Scientifique
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic effects due to its interaction with biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol involves its interaction with TRPM4 channels. By inhibiting these channels, the compound can prevent the pancreas from secreting insulin in response to glucose stimulation . This inhibition is crucial for studying the regulation of insulin and potential treatments for diabetes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenanthrenol: An aromatic alcohol derived from phenanthrene, known for its TRPM4 channel inhibition properties.
Phenanthrenequinone: An oxidized derivative of phenanthrene, used in various chemical reactions and as a precursor for other compounds.
Uniqueness
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol is unique due to its dual phenanthrene structure connected via an ether linkage, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
110072-63-4 |
|---|---|
Formule moléculaire |
C28H18O2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
10-phenanthren-9-yloxyphenanthren-9-ol |
InChI |
InChI=1S/C28H18O2/c29-27-24-15-7-4-12-21(24)22-13-5-8-16-25(22)28(27)30-26-17-18-9-1-2-10-19(18)20-11-3-6-14-23(20)26/h1-17,29H |
Clé InChI |
KHRUCHNYEYZNDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4=C(C5=CC=CC=C5C6=CC=CC=C64)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)




![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)





![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
